
Bromo(dimethyl)octylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)octylsilane is an organosilicon compound with the chemical formula C10H23BrSi. It is a member of the broader class of organosilanes, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its bromine atom, which imparts unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.
Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products
Substitution: Silanols (e.g., dimethyloctylsilanol)
Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)
Reduction: Hydrosilanes (e.g., dimethyloctylsilane)
Applications De Recherche Scientifique
Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.
Mécanisme D'action
The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl)octylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Polydimethylsilane: A polymeric form with repeating dimethylsilane units.
Uniqueness
Bromo(dimethyl)octylsilane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro and methoxy counterparts. The bromine atom is a better leaving group, making this compound more reactive in substitution reactions. This property is particularly useful in synthetic chemistry, where high reactivity is often desired.
Propriétés
Numéro CAS |
876727-49-0 |
|---|---|
Formule moléculaire |
C10H23BrSi |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
bromo-dimethyl-octylsilane |
InChI |
InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
Clé InChI |
GMWBJIVQYWGANX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
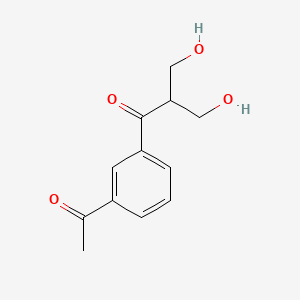


![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)

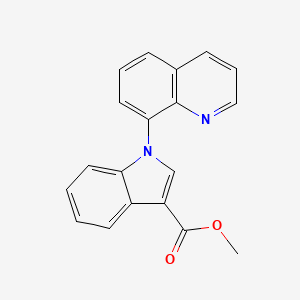
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
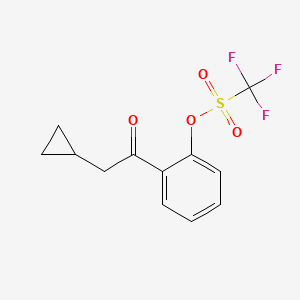
![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)
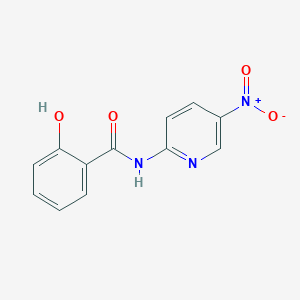
![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)
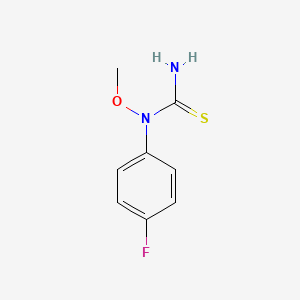
![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
